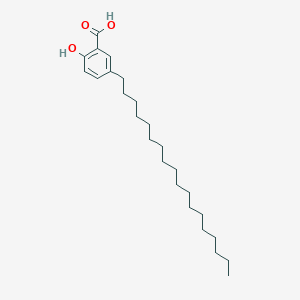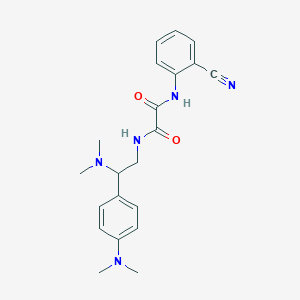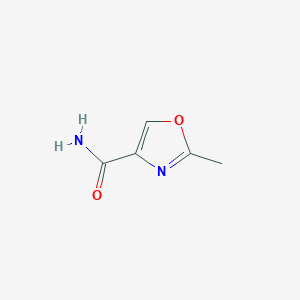
4-(4-Fluorophenyl)-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a fluorophenyl group, such as 4-Fluorophenol , are often used in the synthesis of pharmaceuticals and as starting materials for the synthesis of other organosulfonamides. They are also used in the synthesis of novel materials with interesting physical and chemical properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with fluorinating agents or condensation reactions . For instance, a new series of metal complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction . For example, the molecular structure of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was successfully synthesized and crystallized in the monoclinic system .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with proteins and other molecules in the body . For example, N-(4-Fluorophenyl) 4-boronobenzenesulfonamide has been shown to interact with certain enzymes, which may be responsible for its ability to affect biochemical pathways in the body .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using techniques such as UV-Vis, FT-IR, 1H-NMR, and mass spectra . For example, the physical properties of bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine were characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
4-(4-Fluorophenyl)-1,2,3-thiadiazole and its derivatives have shown promising anticancer properties. For example, specific derivatives like 2-aralkyl-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]-thiadiazoles demonstrated strong cytotoxicity against leukemia cells, suggesting potential as chemotherapeutic agents (Karki et al., 2011). Similarly, compounds like 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) inhibited proliferation of various tumor cells, including those derived from nervous system cancers and peripheral cancers, without affecting the viability of normal cells (Rzeski et al., 2007).
Antiviral and Antifungal Applications
Several 4-(4-Fluorophenyl)-1,2,3-thiadiazole derivatives have demonstrated antiviral activities. For instance, novel 4-methyl-1,2,3-thiadiazoles containing the active substructure of 3-fluoro-4-methylphenyl showed significant anti-tobacco mosaic virus (TMV) activity (Yi-feng & Morzherin, 2010). Additionally, certain fluorinated triazinothiadiazolones synthesized from 2-(4'-fluorophenyl)-6-(2'-amino-5'-fluorophenyl)-1,2,4-triazino[3,4-b][1,3,4]thiadiazol-4-one were evaluated as potential anthelmintic drugs (Makki et al., 2015).
Structural Studies
Structural elucidation and analysis of various 4-(4-Fluorophenyl)-1,2,3-thiadiazole derivatives have been conducted. For instance, the crystal structure of 2-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiazolidin-4-one was reported, providing insights into the molecular conformation and interactions (Wan et al., 2006).
Fluorescence and Spectroscopic Analysis
The 1,3,4-thiadiazole group, including derivatives with 4-fluorophenyl, has been studied for its fluorescence properties. These studies provide valuable insights for the development of fluorescence probes and may have implications in biology and molecular medicine (Budziak et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOHTWCWFQFJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-1,2,3-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-Dimethoxyphenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2975809.png)
![N-[2-[[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-(2-methylpropyl)amino]-2-oxoethyl]-2-chloro-N-methylquinoline-4-carboxamide](/img/structure/B2975811.png)

![3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2975814.png)
![[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2975815.png)



![4-(benzylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2975822.png)
![Methyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2975823.png)

![8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2975827.png)

![N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2975830.png)